Mirabegron N-carbamoylglucuronide is a metabolite of the drug mirabegron, which is primarily used in the treatment of overactive bladder. This compound is classified as a glucuronide, a type of conjugate formed through the process of glucuronidation, where a glucuronic acid molecule is attached to a substrate—in this case, mirabegron. The significance of this metabolite lies in its role in the pharmacokinetics and metabolism of mirabegron, influencing its therapeutic effectiveness and safety profile.
Mirabegron N-carbamoylglucuronide is derived from mirabegron, which is marketed under the brand name Myrbetriq. Mirabegron itself is a β3-adrenoceptor agonist that facilitates bladder relaxation and increases bladder capacity, making it effective for managing symptoms associated with overactive bladder conditions .
The synthesis of Mirabegron N-carbamoylglucuronide involves metabolic pathways that include the enzymatic conversion of mirabegron into its glucuronide form. This process is facilitated by UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to various substrates.
Mirabegron N-carbamoylglucuronide participates in several metabolic reactions primarily related to its formation and subsequent hydrolysis:
The stability and reactivity of Mirabegron N-carbamoylglucuronide can be influenced by pH and temperature, which are critical factors in drug metabolism studies.
The mechanism by which Mirabegron N-carbamoylglucuronide exerts its effects is primarily through its role as a metabolite that modulates the pharmacokinetics of mirabegron. It does not have direct pharmacological activity but influences the bioavailability and elimination of mirabegron from the body.
Mirabegron N-carbamoylglucuronide serves primarily as a biomarker for studying the metabolism of mirabegron. Its analysis can provide insights into:
Research continues to explore how this metabolite impacts therapeutic outcomes and safety in clinical settings, particularly concerning overactive bladder treatments .
Mirabegron N-carbamoylglucuronide is a major phase II metabolite of the beta-3 adrenergic agonist drug mirabegron, formed via glucuronidation of the parent compound’s secondary amine group. Its molecular formula is C28H32N4O10S [3] [4] [5], with a molecular weight of 616.64 g/mol [3] [10]. The metabolite features a β-D-glucuronic acid moiety linked to mirabegron’s nitrogen atom via a carbamoyl bond (–NH–CO–N–glucuronide), a rare conjugation pathway distinct from typical O- or N-glucuronides [2] [4].
The IUPAC name is:(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid [3] [5]. Key structural characteristics include:
Property | Mirabegron | Mirabegron N-Carbamoylglucuronide |
---|---|---|
Molecular Formula | C21H24N4O2S [2] | C28H32N4O10S [3] [5] |
Molecular Weight | 396.51 g/mol [2] | 616.64 g/mol [3] [10] |
Key Functional Groups | Secondary amine, thiazole | Carbamoyl glucuronide, carboxylic acid |
CAS Registry Number | 223673-61-8 [2] | 1365244-67-2 [3] [4] |
Biosynthesis
In humans, mirabegron N-carbamoylglucuronide formation is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7, UGT1A3, and UGT1A8 [2]. The reaction involves:
In Vitro Chemical Synthesis
Laboratory synthesis employs protected glucuronyl donors to avoid side reactions:
Green Chemistry Approaches
To enhance sustainability:
UGT Isoform | Tissue Expression | Role in Metabolism |
---|---|---|
UGT2B7 | Liver, kidney | Primary catalyst for N-carbamoylglucuronidation [2] |
UGT1A3 | Liver, intestine | Minor contribution; high inter-individual variability [2] |
UGT1A8 | Intestine | Extrahepatic glucuronidation [2] |
Solubility
Stability
Crystallography
Polymorphism: No polymorphs reported due to complex molecular flexibility [5].
Table 3: Physicochemical Profile
Property | Value | Analytical Method |
---|---|---|
Melting Point | Decomposes at ~150°C | Differential Scanning Calorimetry |
logP (Predicted) | 1.33 | Computational modeling [5] |
pKa (Carboxylic Acid) | 3.2 ± 0.2 | Potentiometric titration |
Hygroscopicity | High | Dynamic Vapor Sorption [4] |
HPLC Analysis
Reverse-phase HPLC is the primary method for quantification:
LC-MS/MS Characterization
NMR Spectroscopy
Key 1H and 13C assignments (DMSO-d6):
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7